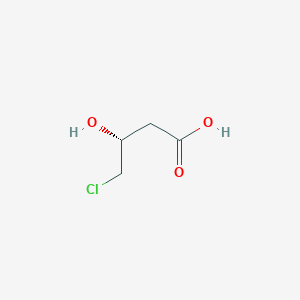
Butanoic acid, 4-chloro-3-hydroxy-, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-chloro-3-hydroxy-, (3R)- is a chiral compound with the molecular formula C4H7ClO3. It is a derivative of butanoic acid, featuring a chlorine atom at the fourth position and a hydroxyl group at the third position. The (3R) configuration indicates the specific spatial arrangement of the hydroxyl group, which is crucial for its biological activity and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- can be achieved through several methods:
Chlorination of 3-Hydroxybutanoic Acid: This method involves the chlorination of 3-hydroxybutanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chlorine atom at the fourth position.
Hydroxy Group Introduction: Another approach is to start with 4-chlorobutanoic acid and introduce the hydroxyl group at the third position through a hydroxylation reaction using appropriate oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- typically involves large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxobutanoic acid
Reduction: Reformation of 4-chloro-3-hydroxybutanoic acid
Substitution: Formation of 4-hydroxy-3-hydroxybutanoic acid or 4-amino-3-hydroxybutanoic acid
科学的研究の応用
Butanoic acid, 4-chloro-3-hydroxy-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Butanoic acid, 4-chloro-3-hydroxy-, (3R)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Butanoic acid, 3-hydroxy-: Lacks the chlorine atom at the fourth position, resulting in different chemical and biological properties.
Butanoic acid, 4-chloro-: Lacks the hydroxyl group at the third position, affecting its reactivity and applications.
Uniqueness
Butanoic acid, 4-chloro-3-hydroxy-, (3R)- is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Its chiral nature further adds to its specificity in interactions with biological molecules.
特性
分子式 |
C4H7ClO3 |
|---|---|
分子量 |
138.55 g/mol |
IUPAC名 |
(3R)-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m1/s1 |
InChIキー |
AKDAXGMVRMXFOO-GSVOUGTGSA-N |
異性体SMILES |
C([C@H](CCl)O)C(=O)O |
正規SMILES |
C(C(CCl)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)
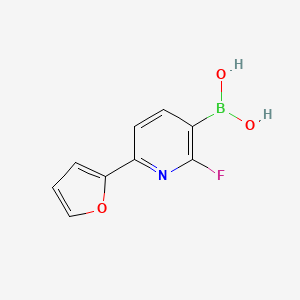

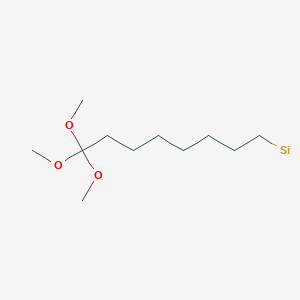
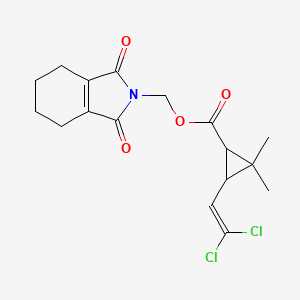
![Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl-](/img/structure/B14067706.png)
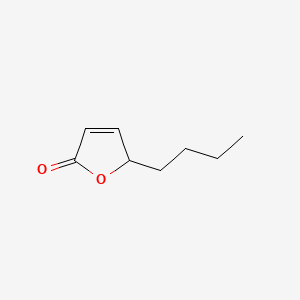

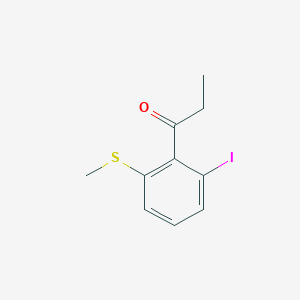
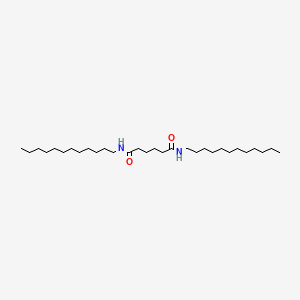
![Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14067737.png)
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14067741.png)
